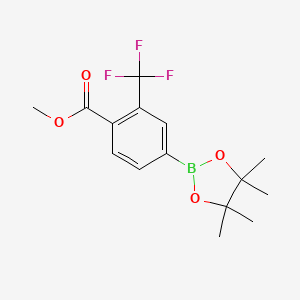

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate

Description

Properties

IUPAC Name |

methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BF3O4/c1-13(2)14(3,4)23-16(22-13)9-6-7-10(12(20)21-5)11(8-9)15(17,18)19/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKZBIAASSSCFDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)C(=O)OC)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BF3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate is a compound that has garnered attention for its potential biological activities. This article delves into its properties, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : C14H19BF4O4

- Molecular Weight : 308.11 g/mol

- Purity : Typically >98% .

The compound's biological activity is largely attributed to its interaction with various molecular targets within cells. Its structure suggests potential activity as a ligand for nuclear receptors and other protein targets involved in signaling pathways.

Nuclear Receptor Agonism

Research indicates that compounds with similar structures can act as agonists for nuclear receptors such as Nurr1 (NR4A2). These receptors play critical roles in neuroprotection and modulation of inflammatory responses in the brain . The presence of the trifluoromethyl group may enhance binding affinity and specificity for these targets.

1. Anticancer Properties

Studies have shown that derivatives of boron-containing compounds can inhibit cancer cell growth. For instance, related compounds have demonstrated selective cytotoxicity towards tumor cells while sparing normal cells . This selectivity is crucial for developing therapeutics with minimal side effects.

2. Neuroprotective Effects

The ability of this compound to influence Nurr1 activity suggests potential neuroprotective effects. Activation of Nurr1 has been linked to enhanced expression of neuroprotective genes such as tyrosine hydroxylase (TH), which is vital in dopamine synthesis . In models of neurodegenerative diseases like Parkinson's disease (PD), compounds that activate Nurr1 have shown promise in restoring TH levels in affected neurons.

Case Study 1: In Vitro Studies on Cancer Cell Lines

In a comparative study involving various cancer cell lines, this compound exhibited significant growth inhibition at concentrations around 10 µM. The mechanism was linked to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuroprotection in Animal Models

In vivo studies using animal models of PD demonstrated that administration of the compound resulted in increased levels of TH in midbrain organoids derived from LRRK2 mutant mice. This effect was associated with improved motor function and neuroprotection against dopaminergic neuron loss .

Comparative Analysis with Related Compounds

Scientific Research Applications

Organic Synthesis

Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate serves as a versatile reagent in organic synthesis. Its boron-containing structure allows it to participate in various reactions:

- Cross-Coupling Reactions : The compound can be utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This is particularly useful for synthesizing biaryl compounds that are prevalent in pharmaceuticals and agrochemicals.

- Functionalization of Aromatic Compounds : It can facilitate the introduction of trifluoromethyl groups into aromatic systems, enhancing the biological activity and physicochemical properties of the resulting compounds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Applications |

|---|---|---|

| Suzuki Coupling | Forms biaryl compounds | Pharmaceuticals, agrochemicals |

| Trifluoromethylation | Introduces trifluoromethyl groups | Enhances bioactivity |

| Boronate Ester Formation | Creates boronate esters for further reactions | Organic synthesis |

Medicinal Chemistry

The compound's unique structure makes it a candidate for drug development:

- Anticancer Activity : Research indicates that derivatives of trifluoromethylated compounds exhibit significant anticancer properties. The incorporation of the dioxaborolane moiety may enhance the efficacy of these compounds by improving their stability and bioavailability.

- Antimicrobial Properties : Preliminary studies suggest that modifications of this compound can lead to new antimicrobial agents. The trifluoromethyl group is known to influence the lipophilicity and membrane permeability of drugs.

Material Science

In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science:

- Polymer Chemistry : The compound can act as a building block for synthesizing functional polymers with specific properties. Its boron content may impart unique characteristics such as thermal stability and chemical resistance.

Case Study 1: Synthesis of Trifluoromethylated Biaryls

A study demonstrated the successful use of this compound in synthesizing trifluoromethylated biaryl compounds via Suzuki coupling. The reaction showed high yields and selectivity under mild conditions.

Case Study 2: Anticancer Activity Evaluation

In vitro studies assessed the anticancer activity of a series of trifluoromethylated derivatives derived from this compound. Results indicated a marked inhibition of cancer cell proliferation compared to non-trifluoromethylated analogs.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituent Positions

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)benzoate

- Substituents : Boronate at 3-position, -CF₃ at 5-position.

- Molecular Weight : 330.11 g/mol (same formula as target compound).

- This configuration may enhance reactivity in couplings requiring less hindered substrates .

Methyl 2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Substituents : Methyl (-CH₃) at 2-position, boronate at 4-position.

- Molecular Weight : 290.15 g/mol.

- Key Differences: Replacing -CF₃ with -CH₃ reduces electron-withdrawing effects, making the compound less reactive in polar reactions. This derivative is often used in non-polar solvent systems .

Heterocyclic and Functionalized Analogues

4-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)phenyl]morpholine

- Structure : Incorporates a morpholine ring at the 4-position of the benzene ring.

- Molecular Weight : 357.18 g/mol.

- Applications : The morpholine group introduces basicity and water solubility, making this compound suitable for medicinal chemistry applications targeting enzyme active sites .

4-((4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)methyl)benzoic acid

Fluorescence Probes

The -CF₃ group in the target could stabilize transition states in probe activation .

Pharmaceutical Intermediates

Analogues like 4-[2-boronate-4-CF₃-phenyl]morpholine are explored in kinase inhibitor synthesis, leveraging boronate’s ability to form reversible covalent bonds .

Materials Science

Boronate-containing benzoates are precursors for luminescent materials (e.g., mechanochromic dyes) due to their tunable electronic properties .

Comparative Data Table

Preparation Methods

General Procedure:

-

- An aryl halide bearing the trifluoromethyl group, typically methyl 2-(trifluoromethyl)benzoate derivatives.

- A boron reagent, such as bis(pinacolato)diboron (B2pin2), or directly a boronic acid derivative.

-

- Palladium catalysts like tetrakis(triphenylphosphine)palladium(0) or Pd(dppf)Cl2.

- Base such as sodium carbonate or cesium carbonate.

- Solvent systems often include 1,2-dimethoxyethane (DME), acetonitrile, or aqueous mixtures.

- Elevated temperatures (~70–80°C) under inert atmosphere (argon or nitrogen).

Representative Reaction:

Methyl 2-(trifluoromethyl)benzoate + bis(pinacolato)diboron → Methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate

This process has been reported with yields around 57–94%, depending on the specific conditions and substituents.

Research Data:

- A study detailed in the Royal Society of Chemistry supplementary information describes the synthesis of methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate via palladium-catalyzed borylation of methyl 2-(trifluoromethyl)benzoate using B2pin2, sodium carbonate, and Pd catalysts at 80°C, achieving yields up to 57%.

Direct Functionalization of Methyl 4-(Trifluoromethyl)benzoate

An alternative route involves direct substitution on methyl 4-(trifluoromethyl)benzoate through metal-catalyzed C–H activation or electrophilic substitution, followed by boronation. However, such methods are less common due to regioselectivity challenges.

Method Highlights:

- Use of palladium or iridium catalysts for regioselective borylation.

- Employing boron reagents like B2pin2 or pinacol esters.

- Reaction conditions typically involve inert atmospheres, elevated temperatures (70–80°C), and bases such as sodium carbonate or cesium carbonate.

Research Data:

- Ishiyama et al. reported iridium-catalyzed borylation of aromatic esters with high regioselectivity, which can be adapted for the synthesis of the target compound.

Preparation via Multi-step Synthesis Involving Esterification and Boronation

A multi-step approach involves:

- Step 1: Synthesis of the core aromatic ester with the trifluoromethyl group via Friedel–Crafts acylation or electrophilic aromatic substitution.

- Step 2: Introduction of the boronate ester group through a palladium-catalyzed borylation or Miyaura coupling.

This route offers flexibility for functional group modifications and is supported by literature procedures involving the use of palladium catalysts and boron reagents.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Catalyst | Reagent | Solvent | Temperature | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki–Miyaura Cross-Coupling | Methyl 2-(trifluoromethyl)benzoate | Pd(PPh3)4 or Pd(dppf)Cl2 | B2pin2 | 1,2-Dimethoxyethane / Water | 80°C | 57–94% | High regioselectivity, operational simplicity |

| Iridium-Catalyzed Borylation | Methyl 2-(trifluoromethyl)benzoate | [Ir(OMe)(cod)]2 | B2pin2 | Tetrahydrofuran (THF) | 70–80°C | Up to 59% | Regioselective, suitable for complex molecules |

| Multi-step Esterification & Boronation | Aromatic precursor + boron reagent | Palladium catalysts | B2pin2 | Various | 70–80°C | Variable | Flexible, allows functional group modifications |

Research Findings and Notes

The synthesis of methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-2-(trifluoromethyl)benzoate is most efficiently achieved via palladium-catalyzed Suzuki–Miyaura coupling of methyl 2-(trifluoromethyl)benzoate derivatives with boron reagents like B2pin2.

The choice of catalyst, solvent, and base significantly influences yield and regioselectivity. Catalysts such as Pd(dppf)Cl2 and Pd(PPh3)4 are commonly employed, with bases like sodium carbonate or cesium carbonate.

Reaction conditions typically involve inert atmospheres and elevated temperatures (~70–80°C). The process is adaptable to various substituted benzoates, allowing for structural diversification.

The yields reported in literature vary from moderate to high, with optimal conditions achieving yields over 90%, especially when employing microwave-assisted techniques or optimized catalyst loadings.

Q & A

Q. What are the primary synthetic routes for Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzoate, and how is purity validated?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, where aryl halides react with pinacol boronate esters under palladium catalysis . Post-synthesis, purification is achieved using column chromatography (e.g., silica gel with hexane/ethyl acetate gradients) . Purity validation employs HPLC (>95% purity threshold) and / NMR spectroscopy to confirm structural integrity. For example, NMR (500 MHz, CDCl) reveals distinct peaks for the methyl ester (δ ~3.9 ppm) and trifluoromethyl groups (δ ~7.5–8.0 ppm) .

Q. How does the trifluoromethyl group influence the reactivity of this boronate ester in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation in Suzuki-Miyaura couplings. However, steric hindrance may reduce coupling efficiency with bulky substrates. Optimize reaction conditions by adjusting catalyst loadings (e.g., 1–5 mol% Pd(PPh)) and bases (e.g., KCO in THF/HO) . Monitor reaction progress via TLC or LC-MS to avoid over-functionalization .

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : NMR confirms trifluoromethyl integrity (δ ~-60 to -65 ppm).

- Mass Spectrometry (HRMS) : Expected molecular ion [M+H] at m/z 330.11 (CHBFO) .

- X-ray Crystallography : Resolves regioselectivity in crystal structures (e.g., Acta Cryst. E64, o929) .

Advanced Research Questions

Q. How can competing reactivity of the boronate ester and trifluoromethyl groups be managed in multi-step syntheses?

- Methodological Answer : Use protective strategies for the boronate ester (e.g., temporary coordination with dtbpy [2,6-di-tert-butylpyridine]) during trifluoromethyl group modifications . Alternatively, sequential functionalization via orthogonal reaction conditions (e.g., Pd-catalyzed coupling before fluorination) minimizes interference. Kinetic studies using in situ IR spectroscopy help identify optimal reaction windows .

Q. What strategies improve regioselectivity in meta-substituted aryl couplings involving this compound?

- Methodological Answer : Employ directing groups (e.g., amides) or anionic ligands (e.g., [Rh(COD)OH]) to enforce meta-selectivity. For example, meta-borylation of benzylamine-derived substrates achieves >80% selectivity under Rh catalysis . Computational modeling (DFT) predicts transition-state geometries to rationalize regiochemical outcomes .

Q. How does solvent polarity affect the stability of this boronate ester under acidic/basic conditions?

- Methodological Answer : The compound is stable in aprotic solvents (e.g., THF, DCM) but hydrolyzes in protic media (e.g., HO/MeOH). Under acidic conditions (pH < 3), boronate ester hydrolysis occurs within 2 hours, releasing boronic acid. Stabilize by storing at 0–6°C under inert gas (N/Ar) . Kinetic stability assays via NMR track decomposition rates in varying pH buffers .

Key Challenges and Solutions

- Air Sensitivity : Handle under inert atmosphere (glovebox/Schlenk line) to prevent boronate oxidation .

- Competing Reactivity : Use chelating agents (e.g., dtbpy) to suppress undesired side reactions .

- Stereoselective Functionalization : Chiral ligands (e.g., BINAP) enable enantioselective couplings .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.